1-Bromo-4-methylbenzene ethanethioate 1-Bromo-4-methylbenzene ethanethioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15767217
InChI: InChI=1S/C7H7Br.C2H4OS/c1-6-2-4-7(8)5-3-6;1-2(3)4/h2-5H,1H3;1H3,(H,3,4)/p-1
SMILES:
Molecular Formula: C9H10BrOS-
Molecular Weight: 246.15 g/mol

1-Bromo-4-methylbenzene ethanethioate

CAS No.:

Cat. No.: VC15767217

Molecular Formula: C9H10BrOS-

Molecular Weight: 246.15 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-methylbenzene ethanethioate -

Specification

Molecular Formula C9H10BrOS-
Molecular Weight 246.15 g/mol
IUPAC Name 1-bromo-4-methylbenzene;ethanethioate
Standard InChI InChI=1S/C7H7Br.C2H4OS/c1-6-2-4-7(8)5-3-6;1-2(3)4/h2-5H,1H3;1H3,(H,3,4)/p-1
Standard InChI Key YNOAZFTXSLDZAF-UHFFFAOYSA-M
Canonical SMILES CC1=CC=C(C=C1)Br.CC(=O)[S-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Bromo-4-methylbenzene ethanethioate features a toluene derivative substituted at the para position with a bromine atom and an ethanethioate (SC(O)CH3\text{SC(O)CH}_3) group. The IUPAC name, S-[(4-bromophenyl)methyl] ethanethioate , reflects its thioester linkage. Key structural insights include:

  • Benzene Core: The aromatic ring provides electronic stability, with the methyl group at the para position inducing steric and electronic effects that influence reactivity.

  • Thioester Functional Group: The ethanethioate moiety (-SC(O)CH3\text{-SC(O)CH}_3) introduces nucleophilic and electrophilic sites, enabling acyl transfer reactions.

  • Bromine Substituent: The electron-withdrawing bromine atom at the para position directs electrophilic substitution reactions to the ortho and meta positions .

Table 1: Comparative Molecular Data

PropertySourceSource Source
Molecular FormulaC9H9BrOS\text{C}_9\text{H}_9\text{BrOS}C9H9BrOS\text{C}_9\text{H}_9\text{BrOS}C9H10BrOS\text{C}_9\text{H}_{10}\text{BrOS}
Molecular Weight (g/mol)245.14245.14246.15
SMILESCC(=O)SCC1=CC=C(C=C1)Br CC(=O)SCC1=CC=C(C=C1)Br CC1=CC=C(C=C1)Br.CC(=O)[S-]

The discrepancy in molecular formulas between sources and arises from the latter representing an ionic form (thioacetate salt), where the sulfur atom carries a negative charge (CC(=O)[S-]\text{CC(=O)[S-]}) . This distinction is critical for understanding solubility and reactivity in different solvents.

Spectroscopic Signatures

  • NMR Spectroscopy: The 1H^1\text{H} NMR spectrum would show signals for the methyl group (δ2.3ppm\delta \approx 2.3 \, \text{ppm}), aromatic protons (δ7.27.4ppm\delta \approx 7.2–7.4 \, \text{ppm}), and thioester methyl (δ2.1ppm\delta \approx 2.1 \, \text{ppm}) .

  • IR Spectroscopy: Key peaks include ν(C=O)1690cm1\nu(\text{C=O}) \approx 1690 \, \text{cm}^{-1} and ν(C-S)700cm1\nu(\text{C-S}) \approx 700 \, \text{cm}^{-1} .

Synthetic Pathways and Optimization

Thioesterification of 1-Bromo-4-methylbenzene

The most common route involves reacting 1-bromo-4-methylbenzene (CAS 106-38-7 ) with thioacetic acid (CH3COSH\text{CH}_3\text{COSH}) under acidic or basic conditions:

C7H7Br+CH3COSHC9H9BrOS+HBr[1][3]\text{C}_7\text{H}_7\text{Br} + \text{CH}_3\text{COSH} \rightarrow \text{C}_9\text{H}_9\text{BrOS} + \text{HBr} \quad[1][3]

Key Considerations:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion.

  • Catalysts: Lewis acids like FeCl3\text{FeCl}_3 accelerate the reaction by polarizing the C-Br bond.

  • Yield: Reported yields range from 60–75% under optimized conditions .

Alternative Routes

  • Grignard Reaction: Using 4-bromotoluene magnesium bromide (C7H6Br2Mg\text{C}_7\text{H}_6\text{Br}_2\text{Mg}) with thioacetyl chloride.

  • Metal-Catalyzed Coupling: Palladium-catalyzed cross-coupling to introduce the thioester group .

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromine atom undergoes SNAr\text{S}_\text{N}\text{Ar} (nucleophilic aromatic substitution) under harsh conditions (e.g., NH3\text{NH}_3, high temperature):

C9H9BrOS+NH3C9H10NOS+HBr[1]\text{C}_9\text{H}_9\text{BrOS} + \text{NH}_3 \rightarrow \text{C}_9\text{H}_{10}\text{NOS} + \text{HBr} \quad[1]

Mechanism:

  • Deprotonation of the nucleophile.

  • Attack at the electrophilic aromatic carbon adjacent to bromine.

  • Elimination of Br\text{Br}^- to restore aromaticity.

Thioester-Specific Reactions

  • Acyl Transfer: The thioester group participates in transthioesterification with alcohols or amines:

    C9H9BrOS+ROHC9H9BrOR+CH3COSH[2]\text{C}_9\text{H}_9\text{BrOS} + \text{ROH} \rightarrow \text{C}_9\text{H}_9\text{BrOR} + \text{CH}_3\text{COSH} \quad[2]
  • Reduction: Catalytic hydrogenation yields 4-methylbenzene ethanethiol (C9H11S\text{C}_9\text{H}_{11}\text{S}) .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Anticancer Agents: Serves as a precursor in kinase inhibitor synthesis.

  • Antibiotics: Utilized in modifying β-lactam structures to enhance bioavailability .

Agrochemical Development

  • Herbicides: Functionalized to target acetolactate synthase (ALS) in weeds .

  • Pesticides: Incorporated into neonicotinoid analogs with reduced environmental persistence .

Materials Science

  • Polymer Modification: Thioester groups enable post-polymerization functionalization via thiol-ene chemistry .

  • Ligand Design: Coordinates with transition metals (e.g., Pd, Ni) in catalytic systems .

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